molecular formula C8H7BrN2 B1292614 3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-72-2

3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1292614
CAS No.: 1000342-72-2
M. Wt: 211.06 g/mol
InChI Key: UBMRHTWKYONRMN-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Regioselectivity in Radical Bromination

One study explores the regioselectivity observed in the free radical bromination of unsymmetrical dimethylated pyridines, which extends to unsymmetrical lutidines using N-bromosuccinimide. This research provides insights into the mechanisms and regioselectivity of bromination, highlighting the inductive deactivating effect of nitrogen in the ring. The study suggests a preference for bromination at the methyl group farthest from the N in the ring for 3,4-lutidine, showing only the 4,4-dibrominated product (Rajesh Thapa et al., 2014).

Pyrazolo[3,4-b]pyridine in Kinase Inhibitors

Another significant application is seen in the design of kinase inhibitors. Pyrazolo[3,4-b]pyridine, a related structure, has proven versatile in interacting with kinases via multiple binding modes, making it a staple in many patents from various companies and universities. This scaffold typically binds to the hinge region of the kinase, showcasing its importance in drug design for a broad range of kinase targets (Steve Wenglowsky, 2013).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a key feature in pyrrolopyridine structures, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This review highlights bioactive molecules characterized by the pyrrolidine ring, showing its utility in designing compounds with target selectivity across various biological activities (Giovanna Li Petri et al., 2021).

Pyrimidine Appended Optical Sensors

The development of optical sensors is another area where pyrrolopyridine derivatives have been applied. Pyrimidine derivatives, which share a structural resemblance, have been used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for the synthesis of optical sensors with a range of biological and medicinal applications (Gitanjali Jindal & N. Kaur, 2021).

Properties

IUPAC Name

3-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-8-6(9)4-11-7(8)2-3-10-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMRHTWKYONRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646751
Record name 3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-72-2
Record name 3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.